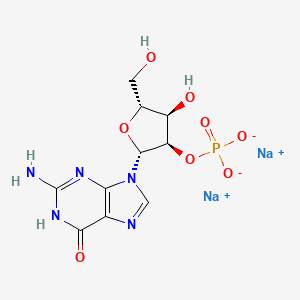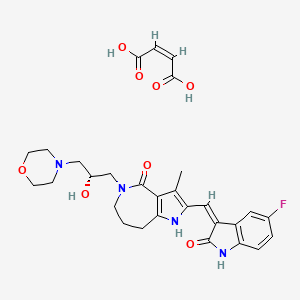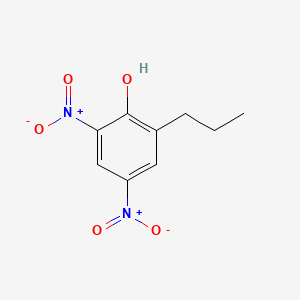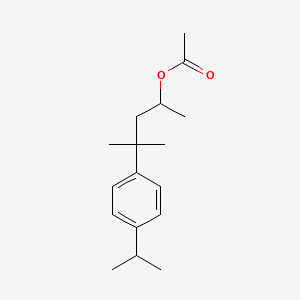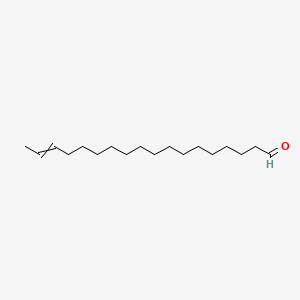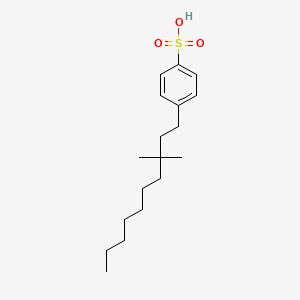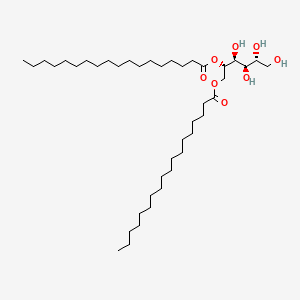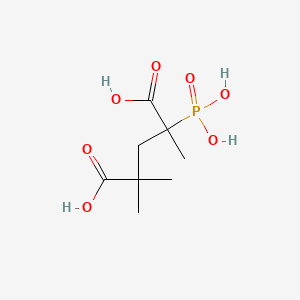
Barium di-mu-chlorotetrachlorodicadmate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium di-mu-chlorotetrachlorodicadmate(2-) is a chemical compound with the molecular formula BaCd2Cl6 and a molecular weight of 574.867 It is known for its unique structure, which includes barium and cadmium ions coordinated with chloride ions
Métodos De Preparación
The synthesis of barium di-mu-chlorotetrachlorodicadmate(2-) typically involves the reaction of barium chloride with cadmium chloride under controlled conditions . The reaction is usually carried out in an aqueous solution, where the two salts are mixed and allowed to react, forming the desired compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Barium di-mu-chlorotetrachlorodicadmate(2-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cadmium.
Reduction: Reduction reactions can convert the cadmium ions to lower oxidation states.
Substitution: The chloride ions in the compound can be substituted with other halides or ligands, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Barium di-mu-chlorotetrachlorodicadmate(2-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds.
Biology: The compound’s unique properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which barium di-mu-chlorotetrachlorodicadmate(2-) exerts its effects involves the interaction of its metal ions with various molecular targets. The barium and cadmium ions can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Barium di-mu-chlorotetrachlorodicadmate(2-) can be compared with other similar compounds, such as:
Barium di-mu-chlorotetrachlorodizincate(2-): Similar in structure but contains zinc instead of cadmium.
Barium di-mu-chlorotetrachlorodimercurate(2-): Contains mercury instead of cadmium.
Barium di-mu-chlorotetrachlorodileadate(2-): Contains lead instead of cadmium.
These compounds share similar structural features but differ in their chemical properties and applications due to the different metal ions involved. Barium di-mu-chlorotetrachlorodicadmate(2-) is unique due to the specific properties imparted by the cadmium ions.
Propiedades
Número CAS |
61129-40-6 |
|---|---|
Fórmula molecular |
BaCd2Cl6 |
Peso molecular |
574.9 g/mol |
Nombre IUPAC |
barium(2+);cadmium(2+);hexachloride |
InChI |
InChI=1S/Ba.2Cd.6ClH/h;;;6*1H/q3*+2;;;;;;/p-6 |
Clave InChI |
ORWJQHUTJPNGRT-UHFFFAOYSA-H |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2].[Cd+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


